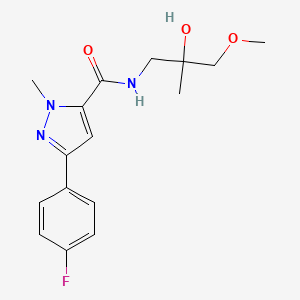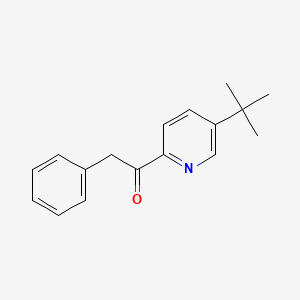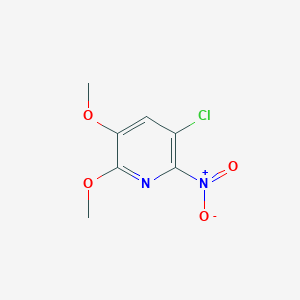
3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H20FN3O3 and its molecular weight is 321.352. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrazole derivatives, including compounds structurally similar to 3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide, have been extensively studied for their synthesis and chemical properties. The synthesis of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored to understand their structural characteristics and potential as therapeutic agents. For instance, Hassan et al. (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives to study their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the significance of structural modification in enhancing biological activity Hassan, T. Hafez, & S. A. Osman, 2014.
Cytotoxic Activity
The exploration of pyrazole derivatives extends into their cytotoxic properties against various cancer cell lines. Research by Hassan et al. (2015) on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed their in vitro cytotoxic activity against colon, lung, breast, and liver cancer cell lines, providing insights into the structure-activity relationship of these compounds. Such studies underscore the potential of pyrazole derivatives in cancer therapy through targeted molecular design Hassan, T. Hafez, S. A. Osman, & M. M. Ali, 2015.
Molecular Docking and Drug Discovery
The synthesis and biological evaluation of pyrazole derivatives also involve computational approaches to understand their interaction with biological targets. Thangarasu et al. (2019) conducted molecular docking studies on novel pyrazole derivatives to investigate their anti-inflammatory and anti-cancer properties, showcasing the application of computational biology in accelerating drug discovery processes P. Thangarasu, A. Manikandan, & S. Thamaraiselvi, 2019.
Fluorinated Compounds and Imaging
Fluorinated pyrazole derivatives, such as those structurally related to the compound , have found applications in medical imaging, particularly in the development of radiotracers for positron emission tomography (PET). Katoch-Rouse et al. (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors in the brain, highlighting the intersection of organic synthesis and neuroimaging research †. R. Katoch-Rouse & A. Horti, 2003.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-16(22,10-23-3)9-18-15(21)14-8-13(19-20(14)2)11-4-6-12(17)7-5-11/h4-8,22H,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZODZWYPASCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)
![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)


![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2687309.png)